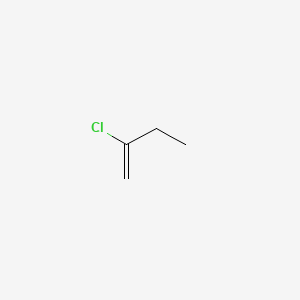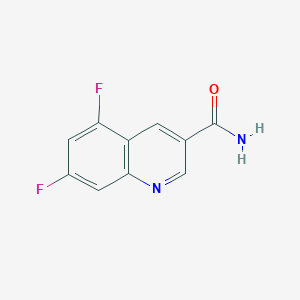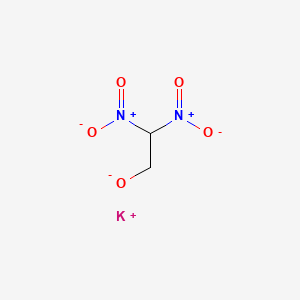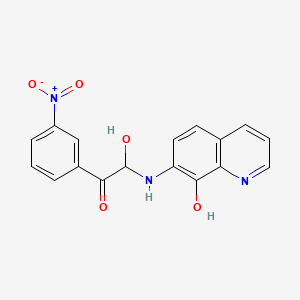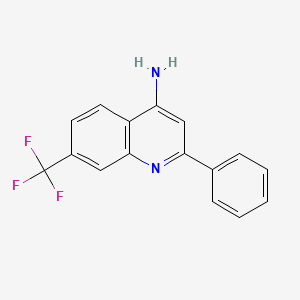
2-Phenyl-7-(trifluoromethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-trifluoromethyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11F3N2 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 7th position, and a phenyl group at the 2nd position on the quinoline ring. It is primarily used in proteomics research .
準備方法
The synthesis of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves several steps, typically starting with the formation of the quinoline ring. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
4-Amino-7-trifluoromethyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions
科学的研究の応用
4-Amino-7-trifluoromethyl-2-phenylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel quinoline-based compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions. It can also be used as a fluorescent probe in biological assays.
Medicine: Quinoline derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline, have shown potential as therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.
作用機序
The mechanism of action of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
類似化合物との比較
4-Amino-7-trifluoromethyl-2-phenylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but lacks the trifluoromethyl and phenyl groups.
Quinoline: The parent compound of the quinoline family, it serves as a basic structure for many derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline.
Quinacrine: Another antimalarial drug, quinacrine has additional substituents that confer different biological activities.
The uniqueness of 4-Amino-7-trifluoromethyl-2-phenylquinoline lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
189877-83-6 |
|---|---|
分子式 |
C16H11F3N2 |
分子量 |
288.27 g/mol |
IUPAC名 |
2-phenyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
InChIキー |
JMVHDZBTLHEEEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


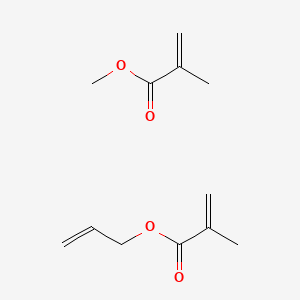
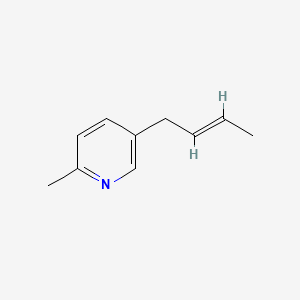

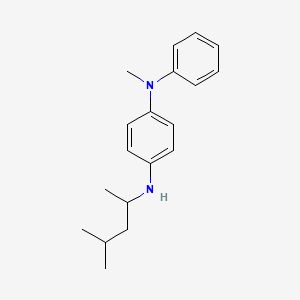

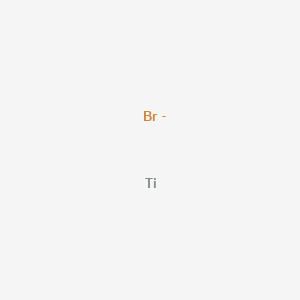

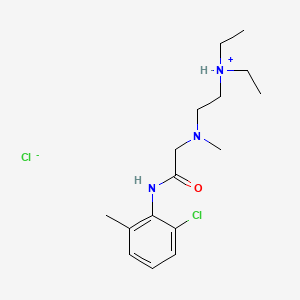
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)

